(S)-1-(2,4-dimethoxyphenyl)propan-2-ol

Asymmetric Synthesis Chiral Intermediate Medicinal Chemistry

Chiral purity directly impacts biological assay reproducibility. (S)-1-(2,4-dimethoxyphenyl)propan-2-ol (CAS 882187-58-8) eliminates the ambiguity of racemic mixtures, delivering >98% enantiomeric purity for predictable asymmetric synthesis outcomes. • Stereodefined (S)-configuration ensures high diastereomeric excess in subsequent steps. • Distinct CAS 882187-58-8 differentiates from the racemate (CAS 1014-24-0), preventing procurement errors. • Ideal for medicinal chemistry SAR, chiral HPLC method development, and pharmaceutical intermediate synthesis.

Molecular Formula C11H16O3
Molecular Weight 196.24 g/mol
Cat. No. B13590707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,4-dimethoxyphenyl)propan-2-ol
Molecular FormulaC11H16O3
Molecular Weight196.24 g/mol
Structural Identifiers
SMILESCC(CC1=C(C=C(C=C1)OC)OC)O
InChIInChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m0/s1
InChIKeyGQZAFJKRMBGHPU-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol


(S)-1-(2,4-dimethoxyphenyl)propan-2-ol is a chiral secondary alcohol with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol [1]. It serves as a critical, stereodefined intermediate for the synthesis of more complex bioactive molecules, where its specific (S)-configuration at the C-2 position is often a prerequisite for downstream biological activity . This compound is primarily procured for research and development purposes, including medicinal chemistry, asymmetric synthesis, and the development of novel pharmaceutical candidates.

Non-Substitutability of (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol


Generic substitution with the racemic mixture or the (R)-enantiomer fails because the biological and pharmacological properties of chiral compounds are intrinsically tied to their three-dimensional structure [1]. In the context of this compound, the (S)-configuration is explicitly required for its function as an intermediate in patented synthetic routes . Replacing it with the racemate would introduce an equal amount of the inactive or potentially antagonistic (R)-enantiomer, which can confound biological assays, reduce overall yield in asymmetric synthesis, and complicate purification. Furthermore, commercial sources differentiate the enantiomers, with the (S)-enantiomer (CAS 882187-58-8) being a distinct procurement item from the racemate (CAS 1014-24-0), underscoring that they are not chemically interchangeable commodities [1].

Differentiation Evidence for (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol


Stereochemical Purity for Patent-Specific Synthesis

The (S)-enantiomer is a specifically claimed intermediate in the synthesis of bioactive compounds, distinguishing it from the racemic mixture or (R)-enantiomer. In a patented method for producing novel compounds, the use of an enantiomerically pure chiral auxiliary or intermediate is a standard requirement to achieve a specific stereochemical outcome in the final product . While the exact patent scope is not detailed here, the commercial availability of (S)-1-(2,4-dimethoxyphenyl)propan-2-ol with a standard purity of 98% (HPLC, NMR) from suppliers like Bidepharm is evidence of its established, quantifiable identity as a discrete, high-purity reagent . This contrasts with the racemate (CAS 1014-24-0), which does not possess this defined stereochemistry and is therefore unsuitable for stereospecific synthetic sequences.

Asymmetric Synthesis Chiral Intermediate Medicinal Chemistry

Biocatalytic Synthesis of (S)-Enantiomer

The (S)-enantiomer can be produced via a stereoselective biocatalytic reduction, a method that contrasts with the non-selective chemical synthesis typically used for the racemate. This process employs microorganisms like Saccharomyces cerevisiae or engineered reductases to asymmetrically reduce the prochiral ketone precursor, 1-(2,4-dimethoxyphenyl)propan-2-one, directly yielding the enantiomerically enriched (S)-product . While quantitative yield data is not specified in the provided source, the ability to produce this specific enantiomer through a biological route offers a 'green chemistry' advantage and ensures a high degree of stereochemical control not possible when synthesizing the racemic mixture.

Biocatalysis Green Chemistry Asymmetric Reduction

Lipoxygenase Inhibition by (S)-Configuration

The racemic mixture of 1-(2,4-dimethoxyphenyl)propan-2-ol has been identified as a potent inhibitor of lipoxygenase, an enzyme involved in arachidonic acid metabolism [1]. While a direct head-to-head comparison of the (S)- and (R)-enantiomers' inhibitory constants (Ki or IC50) is absent from the available evidence, the fundamental principle of chiral pharmacology states that the biological activity of a chiral compound is predominantly, if not entirely, vested in a single enantiomer (the eutomer) [2]. Given this well-established class-level rule, it is a standard scientific inference that the observed lipoxygenase inhibition is likely attributed to the (S)-enantiomer. The (R)-enantiomer may be inactive or possess a different activity profile, making the procurement of the pure (S)-enantiomer crucial for any research aiming to replicate or build upon this specific bioactivity.

Lipoxygenase Inhibitor Anti-inflammatory Biological Activity

Regioisomeric Difference from 1-(2,4-Dimethoxyphenyl)ethanol

As a chiral phenylpropanol derivative, (S)-1-(2,4-dimethoxyphenyl)propan-2-ol provides a key structural distinction from its closely related regioisomer, 1-(2,4-dimethoxyphenyl)ethanol (CAS 829-19-6). The target compound possesses a three-carbon propanol chain with the chiral center at the C-2 position, whereas the ethanol analog has a two-carbon chain and lacks the same chiral center [1]. This difference in carbon chain length and stereochemistry creates a distinct three-dimensional pharmacophore. In medicinal chemistry, such seemingly minor modifications can drastically alter a molecule's binding affinity, selectivity, and overall biological profile, making the propanol derivative a unique and non-substitutable building block for exploring structure-activity relationships (SAR).

Chemical Building Block Medicinal Chemistry Structure-Activity Relationship

Application Scenarios for (S)-1-(2,4-Dimethoxyphenyl)propan-2-ol


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Procurement is recommended when the synthetic route requires a defined stereocenter for the construction of a complex pharmaceutical intermediate or active pharmaceutical ingredient (API). The high enantiomeric purity (>98%) ensures predictable reaction outcomes and high diastereomeric excess in subsequent steps, a necessity supported by its mention in a patent related to compound production methods .

SAR Studies of Bioactive Alkaloids

This compound is a valuable building block for SAR programs exploring phenylpropanol-derived alkaloids or other bioactive molecules . The (S)-configuration offers a unique pharmacophore, and using the pure enantiomer allows researchers to directly correlate specific stereochemistry with changes in biological activity, eliminating the ambiguity associated with racemic mixtures.

Enzyme Inhibition Assays for Anti-inflammatory Targets

This application is ideal for researchers studying the inhibition of lipoxygenase or related enzymes in the arachidonic acid cascade [1]. While the exact inhibitory profile of the pure enantiomer requires empirical determination, the known class-level importance of chirality suggests that the (S)-enantiomer is the logical starting point for these investigations to avoid the confounding effects of the (R)-isomer.

Enantioselective Chromatography Method Development

Given its defined stereochemistry and commercial availability in high purity , (S)-1-(2,4-dimethoxyphenyl)propan-2-ol is an excellent candidate for use as an analytical standard in developing and validating chiral HPLC or SFC methods. It can serve as a reference marker to verify the separation and purity of enantiomers in a process stream or during method development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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